molecular formula C17H17Br2NO4S B11102875 4-Bromophenyl 4-bromo-3-(diethylsulfamoyl)benzoate

4-Bromophenyl 4-bromo-3-(diethylsulfamoyl)benzoate

Cat. No.: B11102875
M. Wt: 491.2 g/mol
InChI Key: MGIZTKUBXRFIFQ-UHFFFAOYSA-N
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Description

4-BROMOPHENYL 4-BROMO-3-[(DIETHYLAMINO)SULFONYL]BENZOATE is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of bromine atoms and a diethylamino sulfonyl group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMOPHENYL 4-BROMO-3-[(DIETHYLAMINO)SULFONYL]BENZOATE typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions usually involve a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-BROMOPHENYL 4-BROMO-3-[(DIETHYLAMINO)SULFONYL]BENZOATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

4-BROMOPHENYL 4-BROMO-3-[(DIETHYLAMINO)SULFONYL]BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of probes for biological imaging and diagnostics.

    Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which 4-BROMOPHENYL 4-BROMO-3-[(DIETHYLAMINO)SULFONYL]BENZOATE exerts its effects depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

    4-BROMOPHENYL 4-BROMOBENZOATE: Similar in structure but lacks the diethylamino sulfonyl group.

    4,4’-DIBROMOBENZIL: Contains two bromine atoms but has a different functional group arrangement.

    4-BROMOPHENYLACETONITRILE: Shares the bromophenyl moiety but has a different functional group.

Uniqueness: 4-BROMOPHENYL 4-BROMO-3-[(DIETHYLAMINO)SULFONYL]BENZOATE is unique due to the presence of both bromine atoms and the diethylamino sulfonyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C17H17Br2NO4S

Molecular Weight

491.2 g/mol

IUPAC Name

(4-bromophenyl) 4-bromo-3-(diethylsulfamoyl)benzoate

InChI

InChI=1S/C17H17Br2NO4S/c1-3-20(4-2)25(22,23)16-11-12(5-10-15(16)19)17(21)24-14-8-6-13(18)7-9-14/h5-11H,3-4H2,1-2H3

InChI Key

MGIZTKUBXRFIFQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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